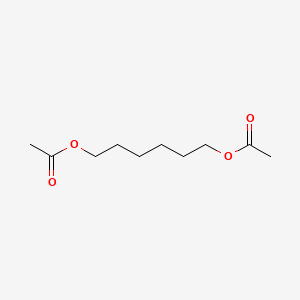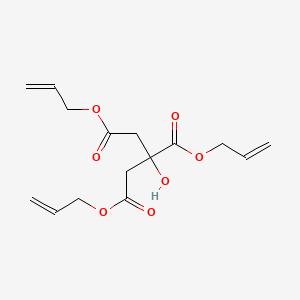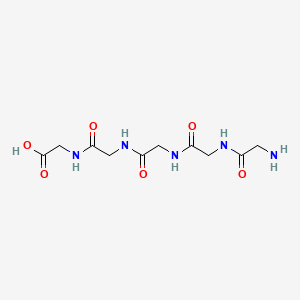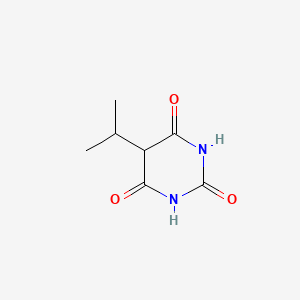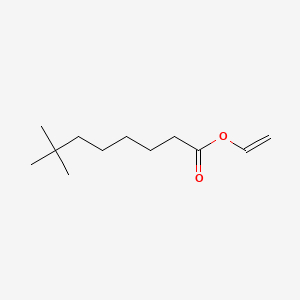
Neodecanoato de vinilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Vinyl neodecanoate has a wide range of applications in scientific research and industry:
Polymer Chemistry: It is used as a modifying monomer in the production of vinyl acetate-based polymer emulsions, which are used in decorative paints, plasters, and renders.
Adhesives: It is used in the formulation of adhesives for various substrates, including wood, paper, and textiles.
Biomedical Applications: Research has explored the use of vinyl neodecanoate-based polymers in biomedical applications, such as drug delivery systems and tissue engineering.
Mecanismo De Acción
Target of Action
Vinyl neodecanoate is a vinylic monomer that is virtually always used in combination with other monomers to create lattices or emulsion polymers . Its primary targets are the other monomers with which it is combined. The role of Vinyl neodecanoate is to modify these monomers, particularly in the manufacture of vinyl acetate-based polymer emulsions through the process of emulsion polymerization .
Mode of Action
Vinyl neodecanoate interacts with its targets (other monomers) through a process known as emulsion polymerization . It is very hydrophobic and has a highly branched structure with a tertiary substituted α-carbon . This structure allows it to be used as a hydrophobic co-monomer .
Biochemical Pathways
The primary biochemical pathway affected by Vinyl neodecanoate is the emulsion polymerization process . This process results in the formation of polymers that are resistant to alkali degradation, as there is no hydrogen (thus proton producing species) on the α-carbon .
Result of Action
The molecular and cellular effects of Vinyl neodecanoate’s action are seen in the properties of the polymers it helps create. These polymers are very resistant to alkali degradation and have good resistance to degradation from ultraviolet light . The monomer has even been used to produce vibration dampening resins .
Action Environment
The action, efficacy, and stability of Vinyl neodecanoate can be influenced by environmental factors. For instance, it is known that copper will inhibit polymerization, and zinc will promote discoloration . Therefore, the storage and handling conditions of Vinyl neodecanoate can significantly impact its effectiveness and the properties of the resulting polymers .
Análisis Bioquímico
Biochemical Properties
Vinyl neodecanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with hydrolase enzymes, which catalyze the hydrolysis of chemical bonds. The interaction between vinyl neodecanoate and hydrolase enzymes results in the breakdown of the ester bond in the compound, leading to the formation of neodecanoic acid and vinyl alcohol. These interactions are crucial for the compound’s biodegradation and its subsequent removal from biological systems .
Cellular Effects
Vinyl neodecanoate has been observed to influence various cellular processes. It affects cell signaling pathways by interacting with membrane-bound receptors, leading to alterations in gene expression and cellular metabolism. The compound has been shown to induce oxidative stress in certain cell types, resulting in the activation of stress-responsive signaling pathways. Additionally, vinyl neodecanoate can modulate the expression of genes involved in detoxification processes, thereby influencing cellular responses to environmental stressors .
Molecular Mechanism
The molecular mechanism of vinyl neodecanoate involves its binding interactions with specific biomolecules. The compound binds to hydrolase enzymes, leading to the hydrolysis of its ester bond. This interaction results in the inhibition of enzyme activity, which can affect various metabolic pathways. Additionally, vinyl neodecanoate has been shown to influence gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vinyl neodecanoate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Over time, the degradation products of vinyl neodecanoate can accumulate, leading to long-term effects on cellular function. In in vitro studies, prolonged exposure to vinyl neodecanoate has been shown to result in decreased cell viability and increased oxidative stress .
Dosage Effects in Animal Models
The effects of vinyl neodecanoate vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function and overall health. At higher doses, vinyl neodecanoate can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These toxic effects are likely due to the accumulation of the compound and its metabolites in the body .
Metabolic Pathways
Vinyl neodecanoate is involved in several metabolic pathways, primarily those related to its biodegradation. The compound is metabolized by hydrolase enzymes, resulting in the formation of neodecanoic acid and vinyl alcohol. These metabolites can further undergo oxidation and conjugation reactions, leading to their eventual excretion from the body. The interaction of vinyl neodecanoate with these enzymes and cofactors is crucial for its metabolism and detoxification .
Transport and Distribution
Within cells and tissues, vinyl neodecanoate is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. Vinyl neodecanoate tends to accumulate in lipid-rich tissues due to its hydrophobic nature, affecting its localization and overall distribution within the body .
Subcellular Localization
Vinyl neodecanoate is primarily localized in the cytoplasm and lipid droplets within cells. The compound’s hydrophobic properties allow it to associate with lipid-rich compartments, influencing its activity and function. Post-translational modifications, such as phosphorylation, can affect the targeting and localization of vinyl neodecanoate within specific cellular compartments. These modifications play a role in regulating the compound’s interactions with other biomolecules and its overall cellular effects .
Métodos De Preparación
Vinyl neodecanoate is synthesized through the esterification of neodecanoic acid with vinyl alcohol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction . Industrial production methods often involve the use of continuous reactors to ensure consistent product quality and high yield . The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Vinyl neodecanoate undergoes various chemical reactions, including:
Polymerization: It readily copolymerizes with other monomers such as vinyl acetate, acrylates, and ethylene to form copolymers.
Hydrolysis: Under acidic or basic conditions, vinyl neodecanoate can hydrolyze to form neodecanoic acid and vinyl alcohol.
Addition Reactions: The vinyl group in vinyl neodecanoate can undergo addition reactions with various reagents, such as hydrogen halides, to form substituted products.
Comparación Con Compuestos Similares
Vinyl neodecanoate is similar to other vinyl esters, such as vinyl acetate and vinyl laurate, but it has unique properties due to its highly branched structure . This branching provides greater resistance to alkali degradation and ultraviolet light compared to other vinyl esters . Additionally, vinyl neodecanoate-based polymers exhibit better stain repellency and flexibility .
Similar Compounds
- Vinyl acetate
- Vinyl laurate
- Vinyl stearate
Vinyl neodecanoate stands out due to its unique combination of hydrophobicity, flexibility, and resistance to degradation, making it a valuable monomer in various industrial applications .
Propiedades
IUPAC Name |
ethenyl 7,7-dimethyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-5-14-11(13)9-7-6-8-10-12(2,3)4/h5H,1,6-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFJAZCVMOXQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Record name | VINYL NEODECANOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274216 | |
| Record name | Ethenyl 7,7-dimethyloctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl neodecanoate is a colorless liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid | |
| Record name | VINYL NEODECANOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Neodecanoic acid, ethenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Flash Point |
greater than 175 °F (USCG, 1999) | |
| Record name | VINYL NEODECANOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
51000-52-3, 26544-09-2, 195321-14-3 | |
| Record name | VINYL NEODECANOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl tert-decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodecanoic acid, ethenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethenyl 7,7-dimethyloctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl tert-decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vinyl neodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
-4 °F (USCG, 1999) | |
| Record name | VINYL NEODECANOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12985 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


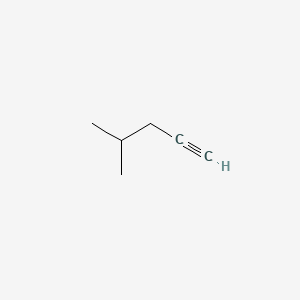


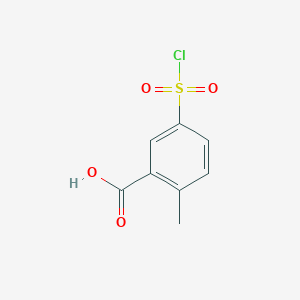


![barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B1581301.png)
